molecular formula C15H22O3 B6334052 Ethyl 4-(hexyloxy)benzoate CAS No. 154845-72-4

Ethyl 4-(hexyloxy)benzoate

Cat. No.: B6334052
CAS No.: 154845-72-4
M. Wt: 250.33 g/mol
InChI Key: BDLLUXUNYYZWEX-UHFFFAOYSA-N
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Description

Ethyl 4-(hexyloxy)benzoate is an organic compound belonging to the class of benzoates. It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a hexyloxy group at the para position. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-(hexyloxy)benzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of an acid catalyst to form ethyl 4-hydroxybenzoate. This intermediate is then subjected to a Williamson ether synthesis reaction with hexyl bromide in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the conversion rates and reduce by-product formation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(hexyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • Ethyl 4-(benzyloxy)benzoate
  • Ethyl 4-(methoxy)benzoate
  • Ethyl 4-(butoxy)benzoate

Comparison: Ethyl 4-(hexyloxy)benzoate is unique due to its hexyloxy group, which imparts specific physicochemical properties such as increased hydrophobicity and enhanced interaction with lipid membranes. This makes it particularly suitable for applications in cosmetics and pharmaceuticals where such properties are desirable .

Properties

IUPAC Name

ethyl 4-hexoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-3-5-6-7-12-18-14-10-8-13(9-11-14)15(16)17-4-2/h8-11H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLLUXUNYYZWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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